Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. 3-((2-Chloropyrimidin-4-yl)oxy)aniline, a molecule possessing key pharmacophores such as a substituted pyrimidine and an aniline moiety, represents a class of compounds with significant potential in medicinal chemistry. Its proper identification and purity assessment are paramount before its advancement in any research and development pipeline.
This technical guide provides a comprehensive framework for the spectroscopic characterization of 3-((2-chloropyrimidin-4-yl)oxy)aniline. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causality behind the analytical strategy. We will explore the predicted spectroscopic data based on its molecular architecture and detail the robust, self-validating protocols required to obtain and interpret this data. This document is intended for researchers, chemists, and quality control specialists who require a thorough and practical understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) converge to build an undeniable structural proof.
Part 1: Predictive Analysis Based on Molecular Structure
Before embarking on any experimental work, a rigorous theoretical analysis of the molecule's structure allows us to predict its spectroscopic signature. This predictive step is crucial for efficient data interpretation and for identifying any unexpected results that may indicate impurities or structural anomalies.
The structure of 3-((2-chloropyrimidin-4-yl)oxy)aniline comprises three key regions: the 2-chloropyrimidine ring, the aniline ring, and the ether linkage. Each contributes distinct and predictable signals in NMR, IR, and MS analyses.
dot
graph "molecular_structure" {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
// Define nodes for atoms with labels and positions
N1 [label="N", pos="0,1!", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled, shape=circle];
C2 [label="C", pos="-0.87,0.5!", shape=none];
Cl [label="Cl", pos="-1.73,1!", shape=none];
N3 [label="N", pos="-0.87,-0.5!", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled, shape=circle];
C4 [label="C", pos="0,-1!", shape=none];
C5 [label="C", pos="0.87,-0.5!", shape=none];
H5 [label="H", pos="1.73,-1!", shape=none];
C6 [label="C", pos="0.87,0.5!", shape=none];
H6 [label="H", pos="1.73,1!", shape=none];
O [label="O", pos="0,-2!", shape=none];
C1_an [label="C", pos="0,-3!", shape=none];
C2_an [label="C", pos="1,-3.5!", shape=none];
H2_an [label="H", pos="1.87,-3.25!", shape=none];
C3_an [label="C", pos="1,-4.5!", shape=none];
N_an [label="N", pos="1.87,-5!", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled, shape=circle];
H_N1 [label="H", pos="2.5,-4.75!", shape=none];
H_N2 [label="H", pos="2.5,-5.25!", shape=none];
C4_an [label="C", pos="0,-5!", shape=none];
H4_an [label="H", pos="0,-5.75!", shape=none];
C5_an [label="C", pos="-1,-4.5!", shape=none];
H5_an [label="H", pos="-1.87,-4.75!", shape=none];
C6_an [label="C", pos="-1,-3.5!", shape=none];
H6_an [label="H", pos="-1.87,-3.25!", shape=none];
// Define edges for bonds
edge [len=1.0];
N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;
C2 -- Cl;
C4 -- O;
C5 -- H5;
C6 -- H6;
O -- C1_an;
C1_an -- C2_an; C2_an -- C3_an; C3_an -- C4_an; C4_an -- C5_an; C5_an -- C6_an; C6_an -- C1_an;
C2_an -- H2_an;
C3_an -- N_an; N_an -- H_N1; N_an -- H_N2;
C4_an -- H4_an;
C5_an -- H5_an;
C6_an -- H6_an;
// Annotations
labelloc="t";
label="Structure of 3-((2-chloropyrimidin-4-yl)oxy)aniline";
fontsize=14;
}
END_DOT
Figure 1: Key structural features for spectroscopic analysis.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR Causality: The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups (like chlorine and nitrogen atoms in the pyrimidine ring) deshield nearby protons, shifting their signals downfield (to a higher ppm value). The number of adjacent, non-equivalent protons determines the signal's splitting pattern (multiplicity).
-
¹³C NMR Causality: Similar to ¹H NMR, the chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of attached atoms. Carbons in aromatic and heteroaromatic rings appear in a distinct downfield region.
Table 1: Predicted NMR Data for 3-((2-Chloropyrimidin-4-yl)oxy)aniline (in CDCl₃)
| Atom Label |
Predicted ¹H Chemical Shift (ppm), Multiplicity, Integration |
Predicted ¹³C Chemical Shift (ppm) |
Rationale |
| Pyrimidine H-5 |
6.6 - 6.8, Doublet (d), 1H |
108 - 112 |
Shielded by adjacent C-O and influenced by ring nitrogens. Coupled to H-6. |
| Pyrimidine H-6 |
8.2 - 8.4, Doublet (d), 1H |
162 - 165 |
Strongly deshielded by two adjacent nitrogen atoms. Coupled to H-5. |
| Aniline H-2 |
6.8 - 7.0, Triplet (t) or Doublet of doublets (dd), 1H |
110 - 114 |
Ortho to the ether linkage, meta to the amine. |
| Aniline H-4 |
6.4 - 6.6, Doublet of doublets (dd), 1H |
106 - 110 |
Ortho to the amine, meta to the ether linkage. |
| Aniline H-5 |
7.1 - 7.3, Triplet (t), 1H |
130 - 133 |
Meta to both substituents. |
| Aniline H-6 |
6.5 - 6.7, Doublet of doublets (dd), 1H |
102 - 106 |
Ortho to both the amine and ether linkage. |
| Amine (-NH₂) |
3.5 - 4.5, Broad singlet (br s), 2H |
N/A |
Protons are exchangeable; signal is typically broad and integration is key. |
| Pyrimidine C-2 |
N/A |
160 - 163 |
Attached to electronegative Cl and N. |
| Pyrimidine C-4 |
N/A |
168 - 172 |
Attached to electronegative O and N. |
| Pyrimidine C-5 |
N/A |
See H-5 |
Carbon bearing H-5. |
| Pyrimidine C-6 |
N/A |
See H-6 |
Carbon bearing H-6. |
| Aniline C-1 |
N/A |
155 - 158 |
Attached to the ether oxygen. |
| Aniline C-3 |
N/A |
148 - 151 |
Attached to the amine nitrogen. |
| Aniline C-2, C-4, C-5, C-6 | N/A | See corresponding protons | Carbons of the aniline ring. |
Note: Predictions are based on standard chemical shift tables and software algorithms. Actual values may vary based on solvent and concentration.[1][2][3]
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy probes the vibrational frequencies of functional groups. Specific bonds absorb infrared radiation at characteristic wavenumbers, making it an excellent tool for functional group identification.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) |
Functional Group |
Vibration Type |
Rationale |
| 3450 - 3300 |
-NH₂ (Aniline) |
N-H Stretch |
A characteristic doublet for a primary amine. |
| 3100 - 3000 |
Aromatic/Heteroaromatic C-H |
C-H Stretch |
Indicates the presence of sp² C-H bonds. |
| 1620 - 1580 |
C=N / C=C |
Ring Stretching |
Vibrations from both the pyrimidine and aniline rings. |
| 1250 - 1200 |
Aryl-O Stretch |
C-O Asymmetric Stretch |
Characteristic of the aryl ether linkage. |
| 850 - 750 | C-Cl Stretch | C-Cl Stretch | Indicates the presence of the chloro-substituent. |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides the molecular weight and elemental composition of a molecule. For this compound, the most critical feature will be the isotopic pattern of chlorine.
-
Molecular Ion Peak: The molecular weight of C₁₀H₈ClN₃O will be observed.
-
Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[4] This results in two molecular ion peaks:
-
M+ peak: Corresponding to the molecule with ³⁵Cl.
-
M+2 peak: Corresponding to the molecule with ³⁷Cl, two mass units higher.
-
The relative intensity of the M+ to M+2 peak will be approximately 3:1, which is a definitive signature for a molecule containing a single chlorine atom.[4][5]
-
Fragmentation: Electrospray ionization (ESI) is a soft ionization technique, so the primary ion observed will be the protonated molecule, [M+H]⁺.[6] Collision-induced dissociation (CID) would likely lead to fragmentation at the ether linkage, separating the chloropyrimidine and aminophenol moieties.[7][8]
Table 3: Predicted Mass Spectrometry Data (ESI+)
| m/z Value |
Ion |
Rationale |
| 238.04 |
[M+H]⁺ (with ³⁵Cl) |
Protonated molecular ion. |
| 240.04 |
[M+H]⁺ (with ³⁷Cl) |
Isotopic peak for ³⁷Cl. Relative intensity ~33% of m/z 238. |
| 128.01 |
[C₄H₂ClN₂]⁺ |
Fragment from cleavage of the C-O bond (chloropyrimidine part). |
| 110.06 | [C₆H₈NO]⁺ | Fragment from cleavage of the C-O bond (aminophenol part). |
Part 2: Experimental Protocols for Data Acquisition & Validation
The following protocols describe a self-validating workflow. Each step is designed to produce high-quality, reproducible data that, when combined, provides an unambiguous structural confirmation.
dot
digraph "Spectroscopic_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_prep" {
label="Sample Preparation";
style="filled";
color="#F1F3F4";
node [fillcolor="#FFFFFF"];
Sample [label="Synthesized Compound\n(>95% Purity)"];
NMR_Prep [label="Dissolve 5-10 mg\nin 0.7 mL CDCl₃"];
IR_Prep [label="Place solid sample\ndirectly on ATR crystal"];
MS_Prep [label="Dissolve ~1 mg in 1 mL\nACN/H₂O (50:50)"];
}
subgraph "cluster_acq" {
label="Data Acquisition";
style="filled";
color="#F1F3F4";
node [fillcolor="#FFFFFF"];
NMR_Acq [label="¹H, ¹³C NMR\n(400 MHz+)"];
IR_Acq [label="ATR-FTIR\n(4000-400 cm⁻¹)"];
MS_Acq [label="LC-ESI-MS\n(Positive Ion Mode)"];
}
subgraph "cluster_analysis" {
label="Data Analysis & Confirmation";
style="filled";
color="#F1F3F4";
node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
Analysis [label="Integrate & Correlate Data:\n- NMR: Connectivity\n- IR: Functional Groups\n- MS: Molecular Weight & Formula"];
Confirmation [label="Structure Confirmed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
}
Sample -> {NMR_Prep, IR_Prep, MS_Prep} [style=invis];
NMR_Prep -> NMR_Acq;
IR_Prep -> IR_Acq;
MS_Prep -> MS_Acq;
NMR_Acq -> Analysis;
IR_Acq -> Analysis;
MS_Acq -> Analysis;
Analysis -> Confirmation;
}
END_DOT
Figure 2: A self-validating workflow for spectroscopic characterization.
Protocol for ¹H and ¹³C NMR Spectroscopy
Objective: To determine the complete proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[9]
-
Dissolution: Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial.[10][11] Ensure the sample is fully dissolved. If not, alternative solvents like DMSO-d₆ may be required.
-
Transfer: Using a Pasteur pipette with a cotton plug to filter any particulate matter, transfer the solution into a clean 5 mm NMR tube.[10]
-
Instrumentation:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Parameters: Standard acquisition parameters for both nuclei should be used. For ¹³C, a sufficient number of scans (e.g., 1024) and a relaxation delay (d1) of at least 2 seconds should be employed to ensure signals from all carbon types are observed.[12]
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Analysis:
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all peaks in the ¹H spectrum.
-
Assign all proton and carbon signals by comparing the experimental data to the predicted values in Table 1. Analyze splitting patterns to confirm proton-proton connectivities.
Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy
Objective: To identify the key functional groups present in the molecule. The choice of ATR is for its simplicity and minimal sample preparation.[13][14]
Methodology:
-
Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[15] Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[14]
-
Apply Pressure: Use the instrument's pressure arm to apply consistent pressure, ensuring good contact between the sample and the crystal. This is vital for obtaining a high-quality spectrum.[15]
-
Data Acquisition:
-
Data Processing & Analysis: The instrument software will automatically ratio the sample scan against the background scan.[14] Identify and label the major absorption peaks and compare them against the predicted values in Table 2.
Protocol for Liquid Chromatography - Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
Objective: To confirm the molecular weight, determine the elemental formula via accurate mass, and verify the presence of chlorine through its isotopic pattern. ESI is chosen for its ability to analyze polar compounds with minimal fragmentation.[6][16]
Methodology:
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol. Further dilute this solution to ~1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation ([M+H]⁺).[7]
-
Instrumentation & Parameters:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC system.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[6]
-
Mass Range: Scan a range appropriate for the expected molecular ion (e.g., m/z 50-500).
-
LC Method (Optional but Recommended): A short C18 column can be used with a simple water/acetonitrile gradient to ensure the sample is clean before entering the mass spectrometer.[7]
-
Data Acquisition: Inject the sample into the LC-MS system. Acquire data in full scan mode.
-
Analysis:
-
Extract the mass spectrum from the chromatographic peak corresponding to the compound.
-
Identify the protonated molecular ion, [M+H]⁺.
-
Critically, examine the region for the M+ and M+2 peaks. Confirm their mass difference is ~2 Da and their intensity ratio is approximately 3:1.[4][5]
-
If using a high-resolution instrument, the measured accurate mass should be within 5 ppm of the calculated theoretical mass for the elemental formula C₁₀H₉ClN₃O⁺.
Conclusion
The structural elucidation of 3-((2-chloropyrimidin-4-yl)oxy)aniline is a systematic process that relies on the synergistic application of NMR, IR, and MS. By first predicting the spectroscopic fingerprint from the known structure, a researcher is well-equipped to interpret the experimental data efficiently and with a high degree of confidence. The protocols outlined herein provide a robust, self-validating framework. The ¹H and ¹³C NMR data will confirm the precise arrangement of the carbon-hydrogen skeleton, the IR spectrum will verify the presence of key functional groups (amine, ether, C-Cl), and high-resolution mass spectrometry will confirm the molecular weight and elemental formula, with the characteristic 3:1 isotopic pattern providing unequivocal evidence of a single chlorine atom. Adherence to this comprehensive analytical strategy ensures the generation of a complete, accurate, and defensible data package essential for any drug development program.
References
-
Title: Mass Spectra - The M+2 Peak
Source: Chemguide
URL: [Link]
-
Title: How to Get a Good 1H NMR Spectrum
Source: University of Rochester, Department of Chemistry
URL: [Link]
-
Title: Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles
Source: Specac Ltd
URL: [Link]
-
Title: Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications
Source: The National Center for Biotechnology Information (NCBI)
URL: [Link]
-
Title: The 1H-NMR experiment
Source: Chemistry LibreTexts
URL: [Link]
-
Title: How to Predict NMR in ChemDraw
Source: YouTube (DB Infotech Channel)
URL: [Link]
-
Title: 10 Tips for Electrospray Ionisation LC-MS
Source: Element Lab Solutions
URL: [Link]
-
Title: ATR-FTIR Spectroscopy Basics
Source: Mettler Toledo
URL: [Link]
-
Title: Isotopes in Mass Spectrometry
Source: Chemistry Steps
URL: [Link]
-
Title: NMR Sample Preparation
Source: Iowa State University, Chemical Instrumentation Facility
URL: [Link]
-
Title: Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds
Source: ACS Publications - Analytical Chemistry
URL: [Link]
-
Title: Chloro pattern in Mass Spectrometry
Source: YouTube (Dr. Shailendra Kumar Singh)
URL: [Link]
-
Title: Attenuated Total Reflectance (ATR)
Source: Bruker
URL: [Link]
-
Title: Isotope Abundance
Source: Chemistry LibreTexts
URL: [Link]
-
Title: NMR Sample Preparation
Source: Western University, Department of Chemistry
URL: [Link]
-
Title: Quantitative analysis using ATR-FTIR Spectroscopy
Source: Agilent
URL: [Link]
-
Title: Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication
Source: ACD/Labs
URL: [Link]
-
Title: Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag
Source: The National Center for Biotechnology Information (NCBI)
URL: [Link]
-
Title: Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications
Source: Clinical Biochemist Reviews
URL: [Link]
-
Title: ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy
Source: YouTube (Bruker)
URL: [Link]
-
Title: Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry
Source: ResearchGate
URL: [Link]
-
Title: Basic Practical NMR Concepts
Source: Michigan State University, Department of Chemistry
URL: [Link]
Sources